N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide
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Overview
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound features a unique structure that combines a furan ring, an isoxazole ring, and a thiazole ring, making it a subject of study in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Thiazole Ring: The thiazole ring is synthesized through a condensation reaction involving a thioamide and an α-haloketone.
Final Coupling: The final step involves coupling the isoxazole-furan intermediate with the thiazole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Isoxazolines and reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting key enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide can be compared with other similar compounds, such as:
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide: Similar structure but with a furan-2-carboxamide group instead of a thiazole-4-carboxamide group.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide: Contains a cyclobutanecarboxamide group, offering different biological activity.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide: Features a naphthalen-2-yloxy group, which may provide unique properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8-15-10(7-20-8)13(17)14-6-9-5-12(19-16-9)11-3-2-4-18-11/h2-5,7H,6H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMSQJJAIQKCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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